molecular formula C15H13ClN2O2 B2643200 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide CAS No. 339028-49-8

1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2643200
CAS No.: 339028-49-8
M. Wt: 288.73
InChI Key: ZWCNJAMJPQVCLG-UHFFFAOYSA-N
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Description

1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide ( 339028-49-8) is a pyridine carboxamide compound with the molecular formula C15H13ClN2O2 and a molecular weight of 288.73 g/mol . It is characterized by identifiers including MFCD00141342 and a computed XLogP3 of 2.4, indicating its relative hydrophobicity . This reagent is a derivative of the 5-halopyridine-3-carboxamide structural class, a family of compounds known to be investigated for various biological activities . As a high-purity chemical building block, it offers researchers a valuable tool for pharmaceutical and chemical research, particularly in the synthesis and exploration of novel heterocyclic compounds . The compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can source this compound from certified chemical suppliers, with available purities of 98% and 99% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-oxo-N-phenyl-1-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-2-8-18-10-11(16)9-13(15(18)20)14(19)17-12-6-4-3-5-7-12/h2-7,9-10H,1,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCNJAMJPQVCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=C(C1=O)C(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320444
Record name 5-chloro-2-oxo-N-phenyl-1-prop-2-enylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648963
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339028-49-8
Record name 5-chloro-2-oxo-N-phenyl-1-prop-2-enylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide typically involves the reaction of 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxamide with an allylating agent in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to 1-Allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide exhibit anticancer properties. For instance, studies on pyridine derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the chloro and allyl groups may enhance these effects by modifying the compound's interaction with cellular targets.

Antimicrobial Activity

There is evidence suggesting that pyridine derivatives possess antimicrobial properties. The compound could potentially act against various bacterial strains due to its structural features that facilitate interaction with microbial enzymes or membranes . This aspect makes it a candidate for further investigation as an antimicrobial agent.

Drug Development

The unique structure of this compound positions it as a valuable scaffold in drug design. Its ability to interact with biological targets can be exploited to develop new therapeutics for diseases such as cancer and bacterial infections. The modification of the compound's side chains may lead to improved efficacy and selectivity against specific targets.

Case Studies

Several studies have explored the biological effects of pyridine derivatives:

  • Anticancer Studies : Research on similar compounds has demonstrated their potential to inhibit tumor growth in vitro and in vivo models. For example, compounds with similar functional groups have been shown to reduce tumor size in animal models by inducing apoptosis in cancer cells .
  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of pyridine derivatives revealed significant inhibitory effects against Gram-positive and Gram-negative bacteria. This indicates that this compound could be further explored for its potential as an antibiotic .

Mechanism of Action

The mechanism of action of 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key differences between 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide and hypothetical analogs:

Compound Name Substituent (Position 1) Substituent (Position 5) Molecular Weight (g/mol) Key Properties/Applications
1-Allyl-5-chloro-2-oxo-N-phenyl-... (Target) Allyl (C₃H₅) Chlorine 288.73 High lipophilicity; >90% purity
1-Methyl-5-chloro-2-oxo-N-phenyl-... Methyl (CH₃) Chlorine 246.68 Reduced steric hindrance
1-Allyl-5-fluoro-2-oxo-N-phenyl-... Allyl (C₃H₅) Fluorine 272.28 Lower lipophilicity vs. Cl analog
1-Ethyl-5-chloro-2-oxo-N-phenyl-... Ethyl (C₂H₅) Chlorine 262.72 Intermediate reactivity

Key Observations :

  • Allyl vs.
  • Purity : The reported purity (>90% ) suggests robust synthesis protocols, though impurities (e.g., dechlorinated byproducts) may differ from analogs with simpler substituents.

Biological Activity

1-Allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide (CAS No. 339028-49-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H13ClN2O2
  • Molecular Weight : 288.73 g/mol
  • Boiling Point : Approximately 471.9 °C
  • Density : 1.31 g/cm³
  • pKa : 12.35

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study highlighted the compound's effectiveness against a range of pathogens, including mycobacterial, bacterial, and fungal strains. It was found to exhibit biological activity comparable to established antibiotics like isoniazid and ciprofloxacin .

Pathogen Type Standard Antibiotic Activity Comparison
MycobacteriaIsoniazidComparable
BacteriaCiprofloxacinComparable
FungiFluconazoleComparable

Anticancer Potential

Preliminary studies suggest that the compound may also have anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involved include the inhibition of specific signaling pathways crucial for cancer cell survival.

The compound's biological effects are believed to stem from its interaction with cellular targets:

  • Inhibition of Enzymatic Activity : It has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, which is critical in cancer metabolism .
  • Induction of Apoptosis : In vitro studies indicate that it can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Properties : The compound may exert protective effects against oxidative stress, which is often elevated in cancerous tissues.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of related compounds and tested their activity against various pathogens.
    • Results showed that the tested compound had superior activity compared to several other derivatives.
  • Cancer Cell Line Studies :
    • In a study involving prostate cancer cell lines (LNCaP), the compound demonstrated significant inhibition of androgen receptor signaling, which is crucial for the growth of androgen-dependent tumors.
    • The IC50 value was approximately 1 µmol/L, indicating potent activity .

Q & A

Q. What are the key structural features of 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide that influence its reactivity and bioactivity?

Answer: The compound’s reactivity and bioactivity stem from three critical structural motifs:

  • Allyl group (C₃H₅) : Enhances lipophilicity and may participate in radical or electrophilic addition reactions.
  • Chloro substituent (Cl) : Electron-withdrawing effects stabilize the pyridine ring and influence regioselectivity in substitution reactions.
  • Carboxamide moiety (CONHPh) : Hydrogen-bonding capacity modulates solubility and interactions with biological targets (e.g., enzymes or receptors).
    Experimental validation of these features can be achieved via Hammett substituent constant analysis and X-ray crystallography to correlate structure with electronic/steric effects .

Q. What synthetic routes are commonly used to prepare this compound?

Answer: A typical synthesis involves:

Cyclocondensation : Reacting 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid with aniline to form the carboxamide core.

Allylation : Introducing the allyl group via nucleophilic substitution or Pd-catalyzed coupling.
Key reaction conditions:

  • Temperature : 80–100°C in anhydrous DMF.
  • Catalysts : K₂CO₃ for deprotonation or Pd(PPh₃)₄ for cross-coupling.
    Yield optimization requires monitoring by HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

Answer:

  • Purity : Assess via reverse-phase HPLC (≥95% purity threshold) and LC-MS to detect hydrolytic byproducts (e.g., free aniline).
  • Stability : Conduct accelerated degradation studies:
    • Thermal stress : 40°C/75% RH for 4 weeks.
    • Photolytic stress : UV light (320–400 nm) for 48 hours.
      Monitor degradation using FTIR (amide bond stability at ~1650 cm⁻¹) and ¹H NMR (allyl proton shifts at δ 5.2–5.8 ppm) .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and bioactivity be resolved in preclinical studies?

Answer: Contradictions often arise from:

  • Solvent-dependent aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous buffers.
  • Metabolic instability : Perform microsomal incubation assays (human liver microsomes, NADPH cofactor) to identify rapid oxidation of the allyl group.
    Mitigation strategies:
  • Prodrug design : Replace the allyl group with a methoxymethyl ether to enhance solubility.
  • Co-solvent systems : Test DMSO/PEG 400 mixtures (≤10% v/v) to maintain compound integrity .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

Answer: A tiered approach:

Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.

Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

Molecular docking : Align with crystal structures (PDB database) to predict binding poses (e.g., pyridine ring interactions with catalytic lysine residues).
For selectivity profiling, use kinobeads or proteome-wide activity-based protein profiling (ABPP) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against resistant microbial strains?

Answer: Key modifications and assays:

  • Variation of N-phenyl substituents : Synthesize derivatives with electron-deficient aryl groups (e.g., 4-CF₃) to enhance target binding.
  • Bioisosteric replacement : Substitute chloro with trifluoromethyl to improve metabolic stability.
  • Minimum inhibitory concentration (MIC) assays : Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains.
    Cross-reference with genomic resistance databases (e.g., CARD) to identify target mutations .

Methodological Considerations

Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?

Answer:

  • Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol (85:15) mobile phase.
  • Supercritical fluid chromatography (SFC) : CO₂/ethanol co-solvent systems reduce run times and improve resolution.
    Validate enantiomeric excess (ee) via polarimetry or circular dichroism (CD) .

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?

Answer:

  • Cell panel profiling : Test against NCI-60 cancer cell lines to identify lineage-specific toxicity.
  • Reactive oxygen species (ROS) assays : Measure oxidative stress via DCFH-DA fluorescence to distinguish on-target vs. off-target effects.
  • Transcriptomic analysis : Use RNA-seq to correlate cytotoxicity with overexpression of efflux pumps (e.g., ABCB1) .

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